molecular formula C20H21BrN2O3 B10835188 9-bromo-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-4-methyl-2,5-dihydro-1-benzoxepine-7-carboxamide

9-bromo-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-4-methyl-2,5-dihydro-1-benzoxepine-7-carboxamide

Cat. No.: B10835188
M. Wt: 417.3 g/mol
InChI Key: FKDNRFGIZCNPMK-UHFFFAOYSA-N
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Description

PMID28394193-Compound-44 is a bicyclic macrocyclic peptide that acts as a potent inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). This compound has shown significant potential in the treatment of cardiovascular diseases by lowering low-density lipoprotein cholesterol levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PMID28394193-Compound-44 involves a series of steps, including the formation of a bicyclic macrocyclic structure. The process typically begins with the preparation of linear peptides, which are then cyclized to form the macrocyclic structure. The reaction conditions often involve the use of coupling reagents and protecting groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of PMID28394193-Compound-44 follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the compound. This involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

PMID28394193-Compound-44 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .

Scientific Research Applications

PMID28394193-Compound-44 has a wide range of scientific research applications:

Mechanism of Action

PMID28394193-Compound-44 exerts its effects by inhibiting the activity of proprotein convertase subtilisin/kexin type 9 (PCSK9). This inhibition prevents the degradation of low-density lipoprotein receptors, leading to increased clearance of low-density lipoprotein cholesterol from the bloodstream. The molecular targets involved include the catalytic domain of PCSK9 and the low-density lipoprotein receptor pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PMID28394193-Compound-44 is unique due to its high potency (Ki = 0.00239 nM) and oral bioavailability, which makes it a promising candidate for therapeutic applications. Its bicyclic macrocyclic structure provides stability and specificity in targeting PCSK9, distinguishing it from other inhibitors .

Properties

Molecular Formula

C20H21BrN2O3

Molecular Weight

417.3 g/mol

IUPAC Name

9-bromo-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-4-methyl-2,5-dihydro-1-benzoxepine-7-carboxamide

InChI

InChI=1S/C20H21BrN2O3/c1-11-4-5-26-18-14(6-11)8-15(9-17(18)21)19(24)22-10-16-12(2)7-13(3)23-20(16)25/h4,7-9H,5-6,10H2,1-3H3,(H,22,24)(H,23,25)

InChI Key

FKDNRFGIZCNPMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CCOC2=C(C1)C=C(C=C2Br)C(=O)NCC3=C(C=C(NC3=O)C)C

Origin of Product

United States

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